![molecular formula C50H68N5O10P B050018 Cdpc-phospholipid CAS No. 117894-50-5](/img/structure/B50018.png)
Cdpc-phospholipid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdpc-phospholipid is a synthetic phospholipid that has garnered significant attention in the scientific community due to its potential applications in various fields, including drug delivery, imaging, and diagnostics.
Wirkmechanismus
The mechanism of action of Cdpc-phospholipid is based on its ability to form stable liposomes, which are spherical vesicles composed of a phospholipid bilayer. These liposomes can encapsulate drugs or contrast agents, allowing for targeted delivery to specific cells or tissues. The disulfide bond in Cdpc-phospholipid can be cleaved by the high levels of glutathione found in cancer cells, resulting in the release of the encapsulated drug.
Biochemical and Physiological Effects:
Studies have shown that Cdpc-phospholipid has low toxicity and is well-tolerated in vivo. Additionally, Cdpc-phospholipid has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Cdpc-phospholipid is its ability to encapsulate hydrophobic drugs, which are difficult to deliver using traditional drug delivery methods. Additionally, Cdpc-phospholipid has a long circulation time in the body, allowing for sustained drug release. However, Cdpc-phospholipid can be difficult to synthesize and has limited stability, which can affect its efficacy in vivo.
Zukünftige Richtungen
Future research on Cdpc-phospholipid could focus on improving its stability and optimizing its synthesis method. Additionally, Cdpc-phospholipid could be further studied for its potential applications in other fields, such as diagnostics and theranostics. Finally, the use of Cdpc-phospholipid in combination with other therapies, such as immunotherapy, could be explored to enhance its therapeutic efficacy.
In conclusion, Cdpc-phospholipid is a promising synthetic phospholipid with potential applications in various fields, particularly in drug delivery and imaging. Further research is needed to fully understand its mechanism of action and optimize its synthesis method for clinical applications.
Synthesemethoden
Cdpc-phospholipid is synthesized through a chemical reaction between 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (MPB-PE). The reaction involves the formation of a disulfide bond between the maleimide group of MPB-PE and the thiol group of DPPC, resulting in the formation of Cdpc-phospholipid.
Wissenschaftliche Forschungsanwendungen
Cdpc-phospholipid has been extensively studied for its potential applications in drug delivery, particularly in cancer therapy. Studies have shown that Cdpc-phospholipid can effectively deliver chemotherapeutic drugs to cancer cells, resulting in enhanced drug efficacy and reduced side effects. Additionally, Cdpc-phospholipid has been used as a contrast agent in magnetic resonance imaging (MRI) and computed tomography (CT) imaging.
Eigenschaften
CAS-Nummer |
117894-50-5 |
---|---|
Produktname |
Cdpc-phospholipid |
Molekularformel |
C50H68N5O10P |
Molekulargewicht |
930.1 g/mol |
IUPAC-Name |
[(2R)-2,3-bis[[4-[(4-octoxyphenyl)diazenyl]benzoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C50H68N5O10P/c1-6-8-10-12-14-16-35-60-46-30-26-44(27-31-46)53-51-42-22-18-40(19-23-42)49(56)62-38-48(39-64-66(58,59)63-37-34-55(3,4)5)65-50(57)41-20-24-43(25-21-41)52-54-45-28-32-47(33-29-45)61-36-17-15-13-11-9-7-2/h18-33,48H,6-17,34-39H2,1-5H3/t48-/m1/s1 |
InChI-Schlüssel |
JIEHVFNLWXQWOB-QSCHNALKSA-N |
Isomerische SMILES |
CCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)OCCCCCCCC |
SMILES |
CCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)OCCCCCCCC |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)OCCCCCCCC |
Synonyme |
is(4'-n-octanoxyazobenzene-4-carboxyl)phosphatidylcholine CDPC-phospholipid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.